molecular formula C13H16ClNO4 B1271962 (S)-N-Boc-(2'-Chlorophenyl)Glycine CAS No. 225918-60-5

(S)-N-Boc-(2'-Chlorophenyl)Glycine

Cat. No. B1271962
M. Wt: 285.72 g/mol
InChI Key: XPFJZGJBRMTXCE-JTQLQIEISA-N
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Description

(S)-N-Boc-(2'-Chlorophenyl)Glycine is a derivative of glycine, which is an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound is of interest in the field of synthetic organic chemistry due to its potential as an intermediate in the synthesis of various optically active unnatural amino acids and peptides.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been demonstrated in several studies. For instance, the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine was achieved starting from (S)-Cbz-serine, which involved several steps including protection with a Boc group, hydrolysis, and oxidation to yield the enantiomerically pure compound . Another study reported the synthesis of N(Boc)-L-(2-Bromoallyl)-glycine from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, followed by a biocatalytic kinetic resolution to separate the enantiomers . These methods highlight the versatility of Boc-protected glycine derivatives in synthesizing optically active unnatural amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes a Boc group that serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule. The presence of substituents, such as a chlorophenyl group, can influence the reactivity and stereochemistry of the molecule, as seen in the highly stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine .

Chemical Reactions Analysis

Boc-protected amino acids can undergo various chemical reactions. For example, the allylation of aldehydes and imines with allyltributyltin was promoted by a polymer-supported sulfonamide of N-glycine, leading to good to high yields of the desired products . This demonstrates the reactivity of Boc-protected glycine derivatives in carbon-carbon bond-forming reactions, which are crucial for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their protective groups and substituents. For instance, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt provided a stable, nonhygroscopic solid that is convenient for handling and storage, indicating the importance of such derivatives in practical applications . The Boc group itself is known for its stability under acidic conditions and its ease of removal under mild basic conditions, making it a popular choice for temporary protection of amino groups in peptide synthesis.

Scientific Research Applications

  • Synthesis and Modification of Amino Acids and Peptides :

    • Crich and Banerjee (2007) discussed the use of N-Boc amino acid in the synthesis of peptides through native chemical ligation, particularly focusing on the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
    • Hamon, Massy-Westropp, and Razzino (1995) described the synthesis of (S) allyl amino acid derivatives with high diastereoselectivity using a derivative of glycine (Hamon, Massy-Westropp, & Razzino, 1995).
  • Intermediate for the Synthesis of Unnatural Amino Acids :

    • Leanna and Morton (1993) synthesized N(Boc)-L-(2-Bromoallyl)-glycine as an intermediate for creating several unnatural amino acids (Leanna & Morton, 1993).
  • Development of Polypeptide Supramolecular Devices :

    • Mazaleyrat et al. (1997) synthesized a crown-carrier-α,α-disubstituted glycine, which could serve as a potential building block for polypeptide supramolecular devices (Mazaleyrat et al., 1997).
  • Peptide Nucleic Acid Synthesis :

    • Wojciechowski and Hudson (2008) detailed the synthesis of peptide nucleic acid monomers using N-Boc-protected nucleobase moieties (Wojciechowski & Hudson, 2008).
  • Enantioselective Synthesis of Amino Acids :

    • Mazon and Nájera (1997) used Boc-BMI for the enantioselective synthesis of cyclic α-amino acids such as baikiain and methyleneproline (Mazon & Nájera, 1997).
    • Seebach et al. (1989) discussed the use of Boc-BMI in synthesizing various amino acids, including isotopically labeled and cyclic amino acids (Seebach et al., 1989).
  • Biocatalytic Processes in Pharmaceutical Chemistry :

    • Fadnavis, Devi, and Jasti (2008) achieved the resolution of racemic 2-chlorophenyl glycine using penicillin G acylase for pharmaceutical applications (Fadnavis, Devi, & Jasti, 2008).
  • Synthesis of Arylglycines :

    • Calí and Begtrup (2004) utilized diethyl N-Boc-iminomalonate for the synthesis of substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).
  • Insecticidal Compound Synthesis :

    • Xu Shang-cheng (2004) synthesized insecticidal compounds using α- (p-chlorophenyl) glycine, highlighting its application in the field of agricultural chemistry (Xu Shang-cheng, 2004).

Safety And Hazards

“(S)-N-Boc-(2’-Chlorophenyl)Glycine” is a chemical, and appropriate safety procedures should be followed when using or handling it . Avoid direct contact with skin and eyes . If you accidentally touch the skin, rinse immediately with water . During storage and use, avoid contact with oxidants and strong acids, and maintain a well-ventilated environment .

properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZGJBRMTXCE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373533
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-(2'-Chlorophenyl)Glycine

CAS RN

225918-60-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225918-60-5
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